molecular formula C22H17Cl2N3O2S2 B11282507 N-[2-(4-chlorophenyl)ethyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[2-(4-chlorophenyl)ethyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11282507
M. Wt: 490.4 g/mol
InChI Key: LWOAEUZPJJWYJV-UHFFFAOYSA-N
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Description

2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of chlorophenyl groups and the sulfanyl-acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur sources, and acylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thienopyrimidine core or the chlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE
  • **2-{[3-(4-BROMOPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{[3-(4-CHLOROPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}-N-[2-(4-CHLOROPHENYL)ETHYL]ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl groups and the thienopyrimidine core imparts unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17Cl2N3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17Cl2N3O2S2/c23-15-3-1-14(2-4-15)9-11-25-19(28)13-31-22-26-18-10-12-30-20(18)21(29)27(22)17-7-5-16(24)6-8-17/h1-8,10,12H,9,11,13H2,(H,25,28)

InChI Key

LWOAEUZPJJWYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl

Origin of Product

United States

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